4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is a complex organic compound that features a 1,3-benzodioxole moietyThe presence of the benzodioxole ring is notable for its biological activity, which includes properties such as antioxidant, anticancer, and antimicrobial effects .
Preparation Methods
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium methoxide.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies related to its antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific cellular pathways, such as those involved in cell proliferation and survival, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit significant biological activity, including anticancer properties.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-phenyl]propan-2-amine: Known for its antimicrobial and antioxidant properties.
Compared to these compounds, 4-(1,3-Benzodioxol-5-yl)-2,6-dimethyl-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is unique due to its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C28H25N3O4/c1-17-24(27(32)30-20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)35-16-34-22)25(18(2)29-17)28(33)31-21-11-7-4-8-12-21/h3-15,26,29H,16H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
MHVNIYGPHFNYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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